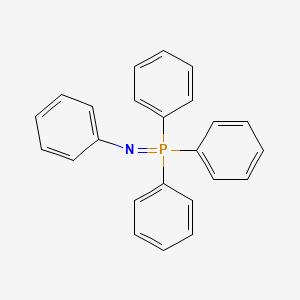

N-(Triphenylphosphoranylidene)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

triphenyl(phenylimino)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20NP/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLOPIHJOPWUNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177820 | |

| Record name | N-(Triphenylphosphoranylidene)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2325-27-1 | |

| Record name | N-(Triphenylphosphoranylidene)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2325-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraphenylphosphine imide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002325271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraphenylphosphinimine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110604 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Triphenylphosphoranylidene)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(triphenylphosphoranylidene)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetraphenylphosphine imide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L9PT46NGV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of N-(Triphenylphosphoranylidene)aniline: Mechanism, Protocol, and Application

An In-depth Technical Guide for Chemical Research Professionals

Abstract

N-(Triphenylphosphoranylidene)aniline, an iminophosphorane, is a pivotal reagent in modern organic synthesis, primarily recognized for its role in the aza-Wittig reaction. This guide provides a comprehensive overview of its synthesis, focusing on the robust and widely adopted Staudinger reaction. We delve into the underlying reaction mechanism, provide detailed, field-tested experimental protocols for both the hazardous but necessary precursor, phenyl azide, and the target compound, and outline methods for purification and characterization. Causality behind experimental choices, critical safety protocols for handling energetic intermediates, and troubleshooting advice are integrated throughout to ensure scientific integrity and reproducibility. This document serves as an essential resource for researchers aiming to prepare and utilize this versatile synthetic tool.

Introduction: The Significance of Iminophosphoranes

N-(Triphenylphosphoranylidene)aniline, also known as N-phenyliminotriphenylphosphorane, belongs to the class of iminophosphoranes or aza-ylides.[1] These compounds, characterized by a distinctive phosphorus-nitrogen double bond (P=N), are highly valuable intermediates in synthetic chemistry.[2] Their utility stems from their ability to react with carbonyl compounds and other electrophiles, enabling the formation of carbon-nitrogen double bonds (imines) through the aza-Wittig reaction.[3][4] This transformation is foundational for the construction of a vast array of nitrogen-containing heterocycles, peptides, and pharmaceuticals.[5]

The most common and efficient route to N-(Triphenylphosphoranylidene)aniline is the Staudinger reaction, first reported by Hermann Staudinger and Jules Meyer in 1919.[5] This reaction involves the treatment of an organic azide, in this case, phenyl azide, with a trivalent phosphine, typically triphenylphosphine.[6] The reaction is prized for its mild conditions and high, often quantitative, yields.[1][6]

The Core Synthesis: The Staudinger Reaction Mechanism

The formation of N-(Triphenylphosphoranylidene)aniline from phenyl azide and triphenylphosphine is a two-stage process that proceeds without the generation of radical or highly reactive nitrene intermediates.[6][7]

-

Nucleophilic Attack and Phosphazide Formation: The reaction initiates with the nucleophilic attack of the lone pair of electrons on the phosphorus atom of triphenylphosphine onto the terminal nitrogen (γ-nitrogen) of phenyl azide. This step forms a linear phosphazide intermediate.[8][9]

-

Dinitrogen Extrusion: The phosphazide intermediate is unstable and readily undergoes an irreversible cyclization to a four-membered ring transition state. This transition state collapses, releasing a molecule of thermodynamically stable dinitrogen gas (N₂) and forming the final iminophosphorane product.[6][9]

The strong P=O bond that would be formed upon hydrolysis of the iminophosphorane provides a significant thermodynamic driving force for the overall transformation if water is present.[6] However, for the purpose of isolating the iminophosphorane, the reaction is conducted under anhydrous conditions.

Caption: Staudinger reaction mechanism for iminophosphorane synthesis.

Detailed Experimental Protocols

This section provides a validated, step-by-step methodology for the synthesis of N-(Triphenylphosphoranylidene)aniline. The process is divided into two critical parts: the preparation of the phenyl azide precursor and the subsequent Staudinger reaction.

Critical Safety Considerations

-

Phenyl Azide Hazard: Phenyl azide is a pale yellow, oily liquid that is thermally unstable and poses a significant risk of explosion, especially upon heating or distillation at atmospheric pressure.[10][11] All operations involving phenyl azide must be conducted in a well-ventilated chemical fume hood behind a blast shield.[10][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including safety glasses (or a face shield), a lab coat, and chemical-resistant gloves.[13]

-

Solvent Choice: Never use chlorinated solvents like dichloromethane or chloroform with azides, as this can lead to the formation of explosively unstable di- and tri-azidomethane.[12]

-

Waste Disposal: Azide-containing waste must be collected in a dedicated, clearly labeled container and should be kept separate from acidic waste.[12]

Part A: Synthesis of Phenyl Azide Precursor

Phenyl azide is not typically commercially available due to its instability and is prepared immediately before use. The most common laboratory preparation involves the diazotization of aniline followed by reaction with sodium azide.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| Aniline | 93.13 | 9.3 g (9.1 mL) | 0.10 |

| Hydrochloric Acid (conc.) | 36.46 | 25 mL | ~0.30 |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.0 g | 0.10 |

| Sodium Azide (NaN₃) | 65.01 | 7.2 g | 0.11 |

| Diethyl Ether | 74.12 | ~200 mL | - |

| Anhydrous Calcium Chloride | 110.98 | ~10 g | - |

| Water (distilled) | 18.02 | ~500 mL | - |

| Ice | - | As needed | - |

Procedure:

-

Diazonium Salt Formation: In a 500 mL beaker, combine 9.3 g of aniline and 25 mL of concentrated hydrochloric acid with 100 mL of water. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a solution of 7.0 g of sodium nitrite in 20 mL of water dropwise. Maintain the temperature below 5 °C throughout the addition. The formation of the benzenediazonium chloride solution is complete when the solution gives a positive test with starch-iodide paper.

-

Azide Formation: In a separate 1 L beaker, dissolve 7.2 g of sodium azide in 200 mL of water and cool the solution in an ice bath.

-

Slowly and with continuous stirring, add the cold diazonium salt solution to the sodium azide solution. A vigorous evolution of nitrogen gas will occur, and a brownish-yellow oil (phenyl azide) will separate.

-

Allow the reaction mixture to stand in the fume hood for 2 hours to ensure the reaction is complete.

-

Work-up and Extraction: Transfer the mixture to a separatory funnel. Extract the phenyl azide with diethyl ether (3 x 50 mL).

-

Combine the ethereal extracts and wash them with 50 mL of 10% sodium hydroxide solution, followed by 50 mL of water.

-

Dry the ether solution over anhydrous calcium chloride for at least 30 minutes.[14]

-

Solvent Removal (Extreme Caution): Decant the dried solution into a round-bottom flask. Remove the diethyl ether under reduced pressure using a rotary evaporator, ensuring the water bath temperature does not exceed 30°C.[14] The resulting pale yellow oil is crude phenyl azide. Due to its explosive nature, distillation is hazardous and generally avoided; the crude product is typically of sufficient purity for the subsequent Staudinger reaction.[10][14]

Part B: Synthesis of N-(Triphenylphosphoranylidene)aniline

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| Phenyl Azide (crude) | 119.12 | ~11.9 g | ~0.10 |

| Triphenylphosphine (PPh₃) | 262.29 | 26.2 g | 0.10 |

| Diethyl Ether (anhydrous) | 74.12 | ~150 mL | - |

| Hexane | 86.18 | ~100 mL | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 26.2 g of triphenylphosphine in 100 mL of anhydrous diethyl ether.

-

Reactant Addition: While stirring the triphenylphosphine solution at room temperature, add the crude phenyl azide (prepared in Part A) dropwise over 30 minutes.

-

Reaction Execution: After the addition is complete, a gentle evolution of nitrogen gas should be observed. Stir the reaction mixture at room temperature for an additional 2-3 hours. The reaction is typically complete when the gas evolution ceases. The product may begin to precipitate as a white solid.

-

Isolation and Purification: Reduce the volume of the solvent under reduced pressure to about half. Add 100 mL of hexane to precipitate the product completely.

-

Collect the white crystalline solid by vacuum filtration and wash it with a small amount of cold hexane.

-

The product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a chloroform/hexane mixture.

-

Dry the purified N-(Triphenylphosphoranylidene)aniline under vacuum to yield a white to off-white crystalline solid.[2]

Caption: Overall workflow for the synthesis of N-(Triphenylphosphoranylidene)aniline.

Product Characterization

To confirm the identity and purity of the synthesized N-(Triphenylphosphoranylidene)aniline, the following analytical techniques are employed.

| Technique | Expected Results |

| Melting Point | 131-133 °C (literature value) |

| ¹H NMR (CDCl₃) | δ ~7.8-6.8 ppm (m, 20H, aromatic protons) |

| ³¹P NMR (CDCl₃) | δ ~16-18 ppm (s) |

| IR Spectroscopy (KBr) | ~1350-1370 cm⁻¹ (strong, P=N stretch); Absence of strong azide stretch (~2100 cm⁻¹) |

| Mass Spectrometry | m/z = 353.14 (M⁺), corresponding to the molecular formula C₂₄H₂₀NP |

Applications in Synthesis: The Aza-Wittig Reaction

The primary application of N-(Triphenylphosphoranylidene)aniline is as a reagent in the aza-Wittig reaction.[15] In this process, the iminophosphorane reacts with an aldehyde or ketone to form an imine and triphenylphosphine oxide.[3] This reaction is a powerful tool for C=N bond formation and is widely used in the synthesis of nitrogen-containing heterocycles.[4] The reaction proceeds through a [2+2] cycloaddition to form an oxazaphosphetane intermediate, which then fragments to yield the thermodynamically stable triphenylphosphine oxide and the desired imine.

Conclusion

The Staudinger reaction provides a reliable and high-yielding pathway for the synthesis of N-(Triphenylphosphoranylidene)aniline from triphenylphosphine and phenyl azide. While the protocol is straightforward, the inherent instability and explosive potential of the phenyl azide intermediate demand meticulous attention to safety protocols and handling procedures. By following the detailed guidelines presented in this document, researchers can safely and efficiently prepare this versatile iminophosphorane, unlocking its broad utility in aza-Wittig reactions and the synthesis of complex nitrogen-containing molecules.

References

-

Grokipedia. Staudinger reaction. 5

-

Wikipedia. Phenyl azide.

-

Wikipedia. Staudinger reaction.

-

Alfa Chemistry. Staudinger Reduction.

-

Organic Chemistry Portal. Staudinger Reaction.

-

Benchchem. N-(Triphenylphosphoranylidene)aniline | 2325-27-1.

-

J&K Scientific LLC. Staudinger Reaction.

-

Guidechem. PHENYL AZIDE (cas 622-37-7) SDS/MSDS download.

-

School of Chemistry, University College Dublin. SOP For Handling Azides And Other Potentially Explosive Materials.

-

Pfaltz & Bauer. SAFETY DATA SHEET - Phenyl azide 95%.

-

Organic Syntheses. Phenyl azide.

-

Sigma-Aldrich. N-(Triphenylphosphoranylidene)aniline 97%.

-

Wikipedia. Aza-Wittig reaction.

-

Amazon S3. Interrupted Aza-Wittig Reactions Using Iminophosphoranes to Synthesize 11C-Carbonyls.

-

SRIRAMCHEM. N-(Triphenylphosphoranylidene)aniline.

-

The Royal Society of Chemistry. Sustainable organophosphorus-catalysed Staudinger reduction.

-

ResearchGate. Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds.

-

PMC - NIH. Catalytic Wittig and aza-Wittig reactions.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. N-(Triphenylphosphoranylidene)aniline - SRIRAMCHEM [sriramchem.com]

- 3. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. grokipedia.com [grokipedia.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. N-(Triphenylphosphoranylidene)aniline | 2325-27-1 | Benchchem [benchchem.com]

- 8. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 9. Staudinger Reaction [organic-chemistry.org]

- 10. Phenyl azide - Wikipedia [en.wikipedia.org]

- 11. Page loading... [wap.guidechem.com]

- 12. ucd.ie [ucd.ie]

- 13. pfaltzandbauer.com [pfaltzandbauer.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Catalytic Wittig and aza-Wittig reactions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of N-(Triphenylphosphoranylidene)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Triphenylphosphoranylidene)aniline, an iminophosphorane, is a pivotal reagent in modern organic synthesis. Its mechanism of action is primarily centered on the aza-Wittig reaction, a powerful transformation for the formation of carbon-nitrogen double bonds (imines). This guide provides an in-depth exploration of the synthesis, core mechanistic pathways, and synthetic applications of this versatile compound. We will dissect the underlying principles of its reactivity with carbonyl compounds and other electrophiles, offering field-proven insights into experimental design and execution. The discussion is grounded in authoritative literature, with detailed protocols and visual diagrams to elucidate complex concepts for researchers and drug development professionals.

Introduction: The Iminophosphorane Core

N-(Triphenylphosphoranylidene)aniline belongs to the class of compounds known as iminophosphoranes or aza-ylides. First prepared by Staudinger and Meyers in 1919, these nitrogen analogs of Wittig reagents have become indispensable tools for the synthesis of nitrogen-containing compounds.[1][2] Their utility stems from a unique electronic structure, featuring a nucleophilic nitrogen atom that drives their characteristic reactivity.

The primary application of N-(Triphenylphosphoranylidene)aniline is the aza-Wittig reaction , which facilitates the conversion of aldehydes and ketones into imines under generally mild and neutral conditions.[1][3] This reaction is a cornerstone in the synthesis of N-heterocycles, ranging from simple monocyclic systems to complex polycyclic and macrocyclic structures, which are prevalent in pharmaceuticals and natural products.[1][4]

Synthesis and Physicochemical Properties

The synthesis of N-(Triphenylphosphoranylidene)aniline is most commonly achieved through the Staudinger reaction . This robust and high-yielding reaction involves the treatment of an organic azide, in this case, phenyl azide, with a tertiary phosphine, typically triphenylphosphine.[5][6][7]

The Staudinger Reaction Mechanism

The mechanism proceeds in two distinct, well-documented stages without the formation of radical or nitrene intermediates:[2][8]

-

Nucleophilic Attack and Phosphazide Formation: The reaction initiates with the nucleophilic attack of the lone pair of electrons on the phosphorus atom of triphenylphosphine onto the terminal nitrogen atom of phenyl azide.[2][6] This forms a transient, linear intermediate known as a phosphazide.[2][9]

-

Nitrogen Extrusion: The phosphazide intermediate undergoes a spontaneous intramolecular cyclization to form an unstable four-membered ring.[9][10] This strained intermediate rapidly collapses, irreversibly losing a molecule of dinitrogen (N₂), a thermodynamically stable leaving group that drives the reaction forward.[2][11] The result is the stable N-(Triphenylphosphoranylidene)aniline.

N-(Triphenylphosphoranylidene)aniline is a white to off-white crystalline solid that is stable under standard laboratory conditions and soluble in common organic solvents like dichloromethane and chloroform.[12]

Core Mechanism of Action: The Aza-Wittig Reaction

The cornerstone of N-(Triphenylphosphoranylidene)aniline's utility is the aza-Wittig reaction. The mechanism is analogous to the classic Wittig reaction, involving the reaction of the iminophosphorane with a carbonyl compound, most commonly an aldehyde or ketone.[3]

The reaction proceeds via a tandem [2+2] cycloaddition-cycloreversion sequence.[13][14][15]

-

[2+2] Cycloaddition: The nucleophilic nitrogen of the iminophosphorane attacks the electrophilic carbonyl carbon. This leads to the formation of a four-membered heterocyclic intermediate, a 1,3,2-λ⁵-oxazaphosphetidine (often referred to as an oxazaphosphetane).[13][14][16] This step is a thermally allowed, asynchronous process.[14][15]

-

[2+2] Cycloreversion: The unstable oxazaphosphetane intermediate rapidly collapses. The strong phosphorus-oxygen bond is formed, leading to the fragmentation of the ring. This cycloreversion step releases the final imine product and the thermodynamically very stable triphenylphosphine oxide (TPPO) as a byproduct.[13][16] The formation of TPPO is a major driving force for the entire reaction sequence.

Key Applications & Mechanistic Variations

The versatility of the aza-Wittig reaction extends beyond the simple formation of imines from aldehydes and ketones.

Intramolecular Aza-Wittig Reaction

A particularly powerful application is the intramolecular variant, where the iminophosphorane and the carbonyl group are present within the same molecule. This strategy is a cornerstone for the synthesis of a vast array of nitrogen-containing heterocycles, including five, six, and seven-membered rings.[1][4][17] The reaction is often conducted as a one-pot Staudinger/intramolecular aza-Wittig sequence, providing a highly efficient route to complex molecular architectures.[1]

Reactions with Other Electrophiles

N-(Triphenylphosphoranylidene)aniline is not limited to reacting with aldehydes and ketones. It can engage with a variety of other electrophilic partners, significantly broadening its synthetic scope:[3][9]

-

Isocyanates (R-N=C=O): Reaction yields carbodiimides.

-

Carbon Disulfide (CS₂): Produces isothiocyanates.

-

Carbon Dioxide (CO₂): Leads to the formation of isocyanates.[9]

These transformations follow a similar mechanistic pattern, involving nucleophilic attack by the iminophosphorane followed by the elimination of triphenylphosphine oxide.

Experimental Protocols & Considerations

Representative Protocol: Synthesis of N-Benzylideneaniline

This protocol details a typical intermolecular aza-Wittig reaction between N-(Triphenylphosphoranylidene)aniline and benzaldehyde.

Materials:

-

N-(Triphenylphosphoranylidene)aniline (1.0 eq)

-

Benzaldehyde (1.05 eq)

-

Anhydrous Toluene or Tetrahydrofuran (THF)

-

Round-bottom flask with magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere, add N-(Triphenylphosphoranylidene)aniline.

-

Dissolution: Add anhydrous toluene (or THF) to dissolve the iminophosphorane completely.

-

Addition of Aldehyde: Slowly add benzaldehyde to the stirred solution at room temperature.

-

Reaction: The reaction is typically exothermic. Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR, observing the consumption of the starting materials and the appearance of the imine product spot. A key challenge in monitoring and purification is the presence of the triphenylphosphine oxide byproduct.[3]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure.

-

Purification: The crude product contains the desired imine and triphenylphosphine oxide. Purification is typically achieved by column chromatography on silica gel. Alternatively, in some cases, triphenylphosphine oxide can be partially removed by precipitation from a non-polar solvent like hexane or ether.

Causality and Experimental Choices

-

Anhydrous Conditions: Iminophosphoranes can be hydrolyzed by water to form an amine (aniline) and triphenylphosphine oxide, effectively quenching the desired aza-Wittig pathway.[6][10] Therefore, using anhydrous solvents and an inert atmosphere is critical for achieving high yields.

-

Solvent Choice: Toluene and THF are common choices due to their ability to dissolve the reactants and their relative inertness under the reaction conditions.

-

Purification Strategy: The removal of triphenylphosphine oxide is a persistent challenge in Wittig-type chemistry.[3] Chromatographic separation is the most reliable method. For large-scale reactions, polymer-supported phosphine reagents have been developed to simplify byproduct removal through filtration.[18]

Data Summary

The efficiency of the aza-Wittig reaction can be influenced by the electronic nature of the reactants.

| Reactant 1 (Iminophosphorane) | Reactant 2 (Aldehyde) | Relative Reactivity | Notes |

| Electron-donating group on N-aryl | Electron-withdrawing group on aldehyde | High | Increased nucleophilicity of nitrogen and electrophilicity of carbonyl carbon. |

| Electron-withdrawing group on N-aryl | Electron-donating group on aldehyde | Low | Decreased nucleophilicity of nitrogen and electrophilicity of carbonyl carbon. |

| P-trimethyl-λ⁵-phosphazenes | Aldehydes | Higher than P-triphenyl | Computational studies suggest P-trimethyl analogs are more reactive.[15] |

Table 1: General Reactivity Trends in the Aza-Wittig Reaction.

Conclusion

N-(Triphenylphosphoranylidene)aniline is a powerful and versatile reagent whose mechanism of action, the aza-Wittig reaction, provides a reliable method for C=N bond formation. Its significance is underscored by its wide applicability, from the synthesis of simple imines to the construction of complex nitrogen-containing heterocycles via intramolecular pathways. A thorough understanding of its synthesis via the Staudinger reaction and the core [2+2] cycloaddition-cycloreversion mechanism of the aza-Wittig reaction is essential for its effective application. For researchers in organic synthesis and drug development, mastering the nuances of this reagent, including critical experimental considerations like anhydrous conditions and byproduct removal, unlocks a potent tool for molecular construction.

References

-

Aza-Wittig reaction. (n.d.). In Wikipedia. Retrieved from [Link]

- Palacios, F., Aparicio, D., Rubiales, G., Alonso, C., & de los Santos, J. M. (2009). Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds. Current Organic Chemistry, 13(8), 810-828.

-

Bentham Science Publishers. (2009). Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds. Retrieved from [Link]

-

Staudinger reaction. (n.d.). In Grokipedia. Retrieved from [Link]

-

NROChemistry. (n.d.). Staudinger Reaction. Retrieved from [Link]

-

Palacios, F., Aparicio, D., Rubiales, G., Alonso, C., & de los Santos, J. M. (n.d.). Synthetic applications of intramolecular aza-Wittig reaction for the preparation of heterocyclic compound. ADDI. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism and Stereoselectivity of the Aza-Wittig Reaction between Phosphazenes and Aldehydes. Retrieved from [Link]

- Al-Masoudi, A. A. L., Ferroud, C., & Al-Bayati, Z. F. (2022). Theoretical Study of the Aza˗Wittig Reaction, Me3P=NR (R = Methyl or Phenyl) with Aldehyde Using the DFT and DFT-D Methods (Dispersion Correction).

-

Staudinger reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Organic Chemistry Reaction. (n.d.). Aza-Wittig Reaction: Mechanism | Examples. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Staudinger Reaction. Retrieved from [Link]

-

Pedrood, K., Montazer, M. N., Larijani, B., & Mahdavi, M. (n.d.). Recent Advances in the Synthesis of Heterocycles by the Aza-Wittig Reaction. Thieme E-Books & E-Journals. Retrieved from [Link]

- Cossío, F. P., Alonso, C., Lecea, B., Ayerbe, M., Rubiales, G., & Palacios, F. (2004). Mechanism and Stereoselectivity of the Aza-Wittig Reaction between Phosphazenes and Aldehydes. The Journal of Organic Chemistry, 69(10), 3543-3552.

-

Chemospecific. (2021, March 23). Why Aza-Wittig Reaction is a Game Changer for Organic Synthesis [Video]. YouTube. [Link]

-

Chem-Station. (2015, March 16). Aza-Wittig Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Progress in Reactions of N‐Isocyanoiminotriphenylphosphorane. Retrieved from [Link]

-

ResearchGate. (n.d.). Aza-Wittig Reaction of N-Phosphorylalkyl Phosphazenes with Carbonyl Compounds and Phenylisocyanate. Synthesis of 4-Amino-3-phosphoryl-2-azadienes and Pyrazine-Phosphonates. Retrieved from [Link]

- Mossine, A. V., Brooks, A. F., & Scott, P. J. H. (2020). Interrupted Aza-Wittig Reactions Using Iminophosphoranes to Synthesize 11C-Carbonyls. Organic Letters, 22(24), 9578-9582.

- Hemming, K., & Bevan, M. J. (2000). Synthesis of a Triphenylphosphine Reagent on Non-Cross-Linked Polystyrene Support: Application to the Staudinger/Aza-Wittig Reaction. Organic Letters, 2(24), 3777-3779.

Sources

- 1. addi.ehu.eus [addi.ehu.eus]

- 2. N-(Triphenylphosphoranylidene)aniline | 2325-27-1 | Benchchem [benchchem.com]

- 3. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 7. Aza-Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Staudinger Reaction | NROChemistry [nrochemistry.com]

- 10. Staudinger Reaction [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. N-(Triphenylphosphoranylidene)aniline - SRIRAMCHEM [sriramchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Theoretical Study of the Aza˗Wittig Reaction, Me3P=NR (R = Methyl or Phenyl) with Aldehyde Using the DFT and DFT-D Methods (Dispersion Correction) [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chemistry-reaction.com [chemistry-reaction.com]

- 17. Synthetic applications of intramolecular aza-Wittig reaction for the preparation of heterocyclic compound [addi.ehu.eus]

- 18. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

N-(Triphenylphosphoranylidene)aniline analogues and derivatives

An In-Depth Technical Guide to N-(Triphenylphosphoranylidene)aniline Analogues and Derivatives

Authored by a Senior Application Scientist

Abstract

N-(Triphenylphosphoranylidene)aniline and its derivatives, a robust class of iminophosphoranes, stand as versatile and powerful reagents in modern synthetic chemistry. First discovered by Staudinger and Meyer in 1919, these compounds have become indispensable tools for the construction of carbon-nitrogen double bonds through the aza-Wittig reaction, the synthesis of complex nitrogen-containing heterocycles, and as innovative ligands in transition metal catalysis.[1][2][3] This guide provides an in-depth exploration of the synthesis, characterization, and diverse applications of these essential compounds, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic intricacies of their formation and reactivity, offer field-proven experimental protocols, and survey their expanding role in cutting-edge chemical research, including organocatalysis and materials science.

Core Principles: Structure and Synthesis

The Iminophosphorane Core: Structure and Bonding

N-(Triphenylphosphoranylidene)aniline, with the chemical formula Ph₃P=NPh, is the prototypical example of an iminophosphorane, also referred to as a phosphine imide or aza-ylide.[1] The central feature of this molecule is the phosphorus-nitrogen double bond (P=N). X-ray crystallographic studies have revealed a bent P-N-C angle and a P-N bond length of approximately 160 pm.[1] The nature of the P=N bond is best described as a highly polarized single bond, with significant contribution from the ylidic resonance structure Ph₃P⁺-N⁻Ph. This polarization is key to its reactivity, rendering the nitrogen atom nucleophilic and basic.

Spectroscopic techniques are fundamental for the characterization of these compounds.[1]

-

³¹P NMR Spectroscopy: This is a highly diagnostic tool. N-(Triphenylphosphoranylidene)aniline typically exhibits a ³¹P NMR signal around +3.1 ppm (in CDCl₃).[4] Upon coordination to a metal center or protonation, this signal can shift significantly downfield due to the donation of electron density from the N=P moiety.[4]

-

¹H and ¹³C NMR Spectroscopy: Provide detailed information about the aromatic substituents.

-

Infrared (IR) Spectroscopy: The P=N stretching frequency is a key diagnostic feature, typically appearing as a strong band in the region of 1346 cm⁻¹.[4]

The Staudinger Reaction: The Gateway to Iminophosphoranes

The most prevalent and efficient method for the synthesis of N-(Triphenylphosphoranylidene)aniline and its analogues is the Staudinger reaction, first reported in 1919.[3][5] This reaction involves the treatment of an organic azide with a tertiary phosphine, most commonly triphenylphosphine.[6][7]

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The phosphine acts as a nucleophile, attacking the terminal nitrogen atom of the azide to form a phosphazide intermediate.[6][8]

-

Dinitrogen Extrusion: This intermediate then undergoes a [2+2] cycloaddition to form a four-membered ring transition state, which rapidly decomposes to release thermodynamically stable dinitrogen gas (N₂) and form the iminophosphorane.[5][8][9] The evolution of nitrogen gas is a powerful driving force for this reaction.[9]

The Staudinger reaction is highly efficient, often proceeding in quantitative yield with few structural limitations on the azide precursor.[5] This allows for the synthesis of a wide array of N-aryl, N-alkyl, and N-acyl iminophosphoranes. The resulting iminophosphoranes derived from aryl or alkyl azides are generally stable and can be isolated and purified.[5]

Diagram: The Staudinger Reaction Mechanism

Caption: Mechanism of the Staudinger Reaction.

The Aza-Wittig Reaction: A Cornerstone of Synthesis

The aza-Wittig reaction is the most significant application of N-(Triphenylphosphoranylidene)aniline and its derivatives, serving as a powerful method for the formation of imines (C=N bonds).[1] The reaction mechanism is analogous to the classical Wittig reaction, where the iminophosphorane acts as the nitrogen analogue of a Wittig reagent.[10]

The iminophosphorane reacts with a carbonyl compound (aldehyde or ketone) to form a four-membered oxazaphosphetane intermediate. This intermediate then collapses, eliminating the highly stable triphenylphosphine oxide (Ph₃P=O) and forming the desired imine. The formation of the strong P=O bond is a major thermodynamic driving force for the reaction.

Intermolecular Aza-Wittig Reaction

The intermolecular aza-Wittig reaction is a reliable method for the synthesis of acyclic imines.[1] It has also been extended to other electrophiles, allowing for the synthesis of:

-

Isocyanates from carbon dioxide (CO₂).[10]

-

Carbodiimides from isocyanates.[10]

-

Thiocyanates from carbon disulfide (CS₂).[10]

Intramolecular Aza-Wittig Reaction: Gateway to Heterocycles

The intramolecular version of the aza-Wittig reaction is a particularly powerful tool for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds.[1][10][11] This strategy involves a molecule containing both an iminophosphorane and a carbonyl group (or a related electrophile like an ester or amide).[1][11] Upon reaction, a cyclic imine is formed, which can be a key intermediate in the synthesis of complex natural products and other heterocyclic systems.[1] This methodology has been successfully employed to construct five-, six-, and seven-membered nitrogen heterocycles.[1][11]

Diagram: The Aza-Wittig Reaction Workflow

Caption: General workflow of the aza-Wittig reaction.

Expanding Horizons: Beyond the Aza-Wittig Reaction

While the aza-Wittig reaction remains their most prominent application, the utility of N-(Triphenylphosphoranylidene)aniline analogues extends into other cutting-edge areas of chemical science.

Ligands in Homogeneous Catalysis

Iminophosphoranes are effective ligands for transition metals, coordinating through the lone pair on the nitrogen atom.[12][13] The electronic and steric properties of these ligands can be readily tuned by modifying the substituents on both the phosphorus and nitrogen atoms. This has led to their application in a variety of metal-catalyzed reactions, including:

-

Cross-Coupling Reactions: Palladium complexes of iminophosphorane-phosphine ligands have shown high efficiency in Suzuki-Miyaura and Sonogashira couplings.[12][14]

-

Hydrogenation and Transfer Hydrogenation: Rhodium and Iridium complexes bearing these ligands are effective catalysts for the selective hydrogenation of C=C bonds.[12]

-

Polymerization Reactions. [3]

The incorporation of additional donor sites into the iminophosphorane structure creates polydentate ligands with enhanced coordination capabilities.[12][13]

Organocatalysis

The strong Brønsted basicity of iminophosphoranes makes them attractive candidates for organocatalysis. Bifunctional iminophosphorane (BIMP) catalysts, which incorporate both a strongly basic iminophosphorane moiety and a hydrogen-bond donor group, have emerged as powerful tools in asymmetric synthesis.[15] These catalysts have been successfully applied in a range of enantioselective transformations, including:

The modular nature of BIMP catalysts allows for fine-tuning of their steric and electronic properties to achieve high levels of stereocontrol.[17][15]

Experimental Protocols

Synthesis of a Representative N-(Triphenylphosphoranylidene)aniline Derivative

Objective: To synthesize N-(4-methoxyphenyl)-P,P,P-triphenylphosphine imide from 4-methoxyphenyl azide.

Materials:

-

4-methoxyphenyl azide

-

Triphenylphosphine (PPh₃)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-methoxyphenyl azide (1.0 eq) in anhydrous THF.

-

To this solution, add triphenylphosphine (1.0 eq) portion-wise at room temperature.

-

Stir the reaction mixture under a nitrogen atmosphere at room temperature. The reaction progress can be monitored by TLC or by observing the cessation of nitrogen gas evolution.

-

Once the reaction is complete (typically within a few hours), remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) to afford the desired iminophosphorane as a crystalline solid.

Self-Validation:

-

³¹P NMR: Expect a single peak in the characteristic region for iminophosphoranes.

-

¹H and ¹³C NMR: Confirm the presence of both the triphenylphosphine and 4-methoxyphenyl moieties.

-

IR Spectroscopy: Observe the characteristic P=N stretching frequency.

-

Melting Point: Compare with the literature value.

A Typical Intermolecular Aza-Wittig Reaction

Objective: To synthesize N-benzylideneaniline from N-(Triphenylphosphoranylidene)aniline and benzaldehyde.

Materials:

-

N-(Triphenylphosphoranylidene)aniline

-

Benzaldehyde

-

Anhydrous toluene

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, dissolve N-(Triphenylphosphoranylidene)aniline (1.0 eq) in anhydrous toluene.

-

Add benzaldehyde (1.0 eq) to the solution via syringe.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent in vacuo.

-

The crude product contains the desired imine and triphenylphosphine oxide. The phosphine oxide can often be removed by trituration with a non-polar solvent like hexane or by column chromatography on silica gel.

Self-Validation:

-

¹H NMR: Look for the characteristic singlet of the imine proton (-CH=N-).

-

Mass Spectrometry: Confirm the molecular weight of the product.

-

The disappearance of the starting materials should be confirmed by TLC.

Quantitative Data Summary

The following table summarizes the synthesis of various substituted N-(Triphenylphosphoranylidene)aniline derivatives, highlighting the versatility of the Staudinger reaction.

| Aniline Precursor | Azide Intermediate | Resulting Iminophosphorane Derivative |

| Aniline | Phenyl Azide | N-(Triphenylphosphoranylidene)aniline |

| 4-Nitroaniline | 4-Nitrophenyl Azide | N-(4-Nitrophenyl)-P,P,P-triphenylphosphine imide |

| 4-Methoxyaniline | 4-Methoxyphenyl Azide | N-(4-Methoxyphenyl)-P,P,P-triphenylphosphine imide |

| 2-(Methylthio)aniline | 2-(Methylthio)phenyl Azide | N-(2-(Methylthio)phenyl)-P,P,P-triphenylphosphine imide |

Table adapted from data presented in BenchChem.[1]

Conclusion and Future Outlook

N-(Triphenylphosphoranylidene)aniline and its ever-expanding family of derivatives continue to be of paramount importance in synthetic organic chemistry. Their reliability in the aza-Wittig reaction for the construction of C=N bonds and nitrogen heterocycles is well-established. The ongoing exploration of these compounds as tunable ligands in transition metal catalysis and as highly effective organocatalysts promises to unlock new synthetic methodologies and provide access to novel molecular architectures. As the demand for more efficient and selective synthetic methods grows, particularly in the fields of drug discovery and materials science, the versatility and predictable reactivity of iminophosphoranes will undoubtedly secure their place as indispensable tools for the modern chemist.

References

-

Aza-Wittig reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Staudinger reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Staudinger Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Staudinger Reaction - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]

-

Staudinger reaction - chemeurope.com. (n.d.). Retrieved from [Link]

-

Staudinger Reaction - NROChemistry. (n.d.). Retrieved from [Link]

-

Iminophosphorane-phosphines: Versatile ligands for homogeneous catalysis - Universidad de Oviedo. (n.d.). Retrieved from [Link]

-

Electrosynthesis of iminophosphoranes and applications in nickel catalysis - Chemical Science (RSC Publishing). (2024). DOI:10.1039/D3SC05357A. Retrieved from [Link]

-

A Mixed Phosphine−Iminophosphorane Tetradentate Ligand: Synthesis, Coordination to Group 10 Metal Centers, and Use as Catalyst in Suzuki−Miyaura Coupling | Organometallics - ACS Publications. (2008). Retrieved from [Link]

-

Iminophosphorane-phosphines: Versatile ligands for homogeneous catalysis | Request PDF. (2012). Retrieved from [Link]

-

Iminophosphoranes As Useful Precursors To Potential Transition Metal-Based Cancer Chemotherapeutics - CUNY Academic Works. (n.d.). Retrieved from [Link]

-

Aza-Wittig Reaction | Chem-Station Int. Ed. (2015). Retrieved from [Link]

-

Why Aza-Wittig Reaction is a Game Changer for Organic Synthesis - YouTube. (2021). Retrieved from [Link]

-

Bifunctional Iminophosphorane Superbase Catalysis: Applications in Organic Synthesis. (2020). Retrieved from [Link]

-

Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds - ADDI. (n.d.). Retrieved from [Link]

-

Theoretical Study of the Aza˗Wittig Reaction, Me3P=NR (R = Methyl or Phenyl) with Aldehyde Using the DFT and DFT-D Methods (Dispersion Correction) - MDPI. (2021). Retrieved from [Link]

-

Wittig Reaction - Common Conditions. (n.d.). Retrieved from [Link]

-

Iminophosphorane - Wikipedia. (n.d.). Retrieved from [Link]

-

Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. (2022). Retrieved from [Link]

-

Bifunctional Iminophosphorane Organocatalysts for Enantioselective Synthesis: Application to the Ketimine Nitro-Mannich Reaction - NIH. (2012). Retrieved from [Link]

-

Catalytic Wittig and aza-Wittig reactions - PMC - NIH. (2016). Retrieved from [Link]

-

design and synthesis of novel N-phosphinyl imines and their application to asymmetric aza-Henry reaction - PubMed. (2011). Retrieved from [Link]

-

Luminescent Manganese(II) Iminophosphorane Derivatives - PMC - NIH. (2022). Retrieved from [Link]

-

Design and Synthesis of Novel NPhosphinyl Imines and their Application to Asymmetric azaHenry R - Sci-Hub. (2011). Retrieved from [Link]

-

Synthesis of N-aryl-substituted iminophosphoranes and NMR spectroscopic investigation of their acid–base properties in acetonitrile | Request PDF - ResearchGate. (2007). Retrieved from [Link]

-

Bifunctional Iminophosphorane Superbases Enable the Highly Enantioselective Sulfa-Michael Addition to Fully Substituted Cyclopropene Carboxylic Acid Derivatives - PMC - NIH. (2022). Retrieved from [Link]

-

Bifunctional Iminophosphorane Superbase Catalysis: Applications in Organic Synthesis | Accounts of Chemical Research - ACS Publications. (2020). Retrieved from [Link]

Sources

- 1. N-(Triphenylphosphoranylidene)aniline | 2325-27-1 | Benchchem [benchchem.com]

- 2. Aza-Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Iminophosphorane - Wikipedia [en.wikipedia.org]

- 4. Luminescent Manganese(II) Iminophosphorane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 7. Staudinger_reaction [chemeurope.com]

- 8. Staudinger Reaction | NROChemistry [nrochemistry.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. addi.ehu.eus [addi.ehu.eus]

- 12. digibuo.uniovi.es [digibuo.uniovi.es]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Bifunctional Iminophosphorane Organocatalysts for Enantioselective Synthesis: Application to the Ketimine Nitro-Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bifunctional Iminophosphorane Superbase Catalysis: Applications in Organic Synthesis. | Department of Chemistry [chem.ox.ac.uk]

A Comprehensive Technical Guide to the Staudinger Reaction: The Legacy and Utility of N-(Triphenylphosphoranylidene)aniline

This in-depth technical guide provides a comprehensive overview of the Staudinger reaction, with a specific focus on the history, synthesis, characterization, and synthetic applications of a key intermediate, N-(Triphenylphosphoranylidene)aniline. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who are looking to leverage this powerful reaction in their work.

Historical Perspective: A Century of Amine Synthesis

The Staudinger reaction, a cornerstone of organic chemistry, was first reported in 1919 by the Nobel laureate Hermann Staudinger and his colleague Jules Meyer.[1][2] Their seminal work described the reaction of phenyl azide with triphenylphosphine to produce a novel organophosphorus compound, an iminophosphorane, which they identified as N-(Triphenylphosphoranylidene)aniline.[3] This discovery laid the groundwork for a mild and efficient method for the reduction of azides to primary amines, a transformation now known as the Staudinger reduction.[2] The reaction proceeds under neutral conditions, making it a valuable alternative to harsher reduction methods.[2]

Initially, the primary application of the Staudinger reaction was the conversion of organic azides into their corresponding primary amines upon hydrolysis of the intermediate iminophosphorane.[1] However, the versatility of the iminophosphorane intermediate, also known as an aza-ylide, was soon recognized. Its reactivity with carbonyl compounds to form imines, in a transformation analogous to the Wittig reaction, became known as the aza-Wittig reaction.[1] This extension of the Staudinger reaction's utility has made it an indispensable tool for the synthesis of a wide array of nitrogen-containing compounds, including heterocycles and natural products.[2][3]

The Core of the Reaction: Mechanism and N-(Triphenylphosphoranylidene)aniline

The Staudinger reaction is a two-step process initiated by the nucleophilic attack of a phosphine, typically triphenylphosphine, on the terminal nitrogen atom of an organic azide. This initial step leads to the formation of a phosphazide intermediate. This intermediate is generally unstable and readily loses dinitrogen gas (N₂) to form a stable iminophosphorane, in this case, N-(Triphenylphosphoranylidene)aniline.[2]

The formation of the strong phosphorus-nitrogen double bond in the iminophosphorane is a key driving force for this reaction. The reaction is typically fast and proceeds in high yield.[3]

Caption: General mechanism of the Staudinger reaction.

N-(Triphenylphosphoranylidene)aniline is a stable, white crystalline solid that is soluble in many common organic solvents. Its stability allows for its isolation and purification, making it a readily available reagent for subsequent transformations.

Characterization of N-(Triphenylphosphoranylidene)aniline

A thorough characterization of N-(Triphenylphosphoranylidene)aniline is crucial for ensuring its purity and for monitoring subsequent reactions. The following table summarizes its key physical and spectroscopic properties.

| Property | Value | Source |

| Chemical Formula | C₂₄H₂₀NP | |

| Molecular Weight | 353.40 g/mol | |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 131-132 °C | |

| Solubility | Soluble in dichloromethane, chloroform | [4] |

| ¹H NMR (CDCl₃) | δ 7.80-7.40 (m, 15H, P(C₆H₅)₃), 7.20-6.80 (m, 5H, N-C₆H₅) | |

| ¹³C NMR (CDCl₃) | δ 151.0 (d, J=19.5 Hz), 132.5 (d, J=9.9 Hz), 131.8 (s), 129.2 (s), 128.6 (d, J=11.6 Hz), 123.8 (s), 120.2 (s) | |

| ³¹P NMR (CDCl₃) | δ 1.5 (s) | |

| IR (KBr, cm⁻¹) | 1380 (P=N) |

Note: NMR and IR data are representative and may vary slightly depending on the solvent and instrument used.

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step methodologies for the synthesis of N-(Triphenylphosphoranylidene)aniline and its subsequent use in an aza-Wittig reaction. These protocols are designed to be self-validating, with clear explanations for each step.

Synthesis of N-(Triphenylphosphoranylidene)aniline

This protocol describes the synthesis of N-(Triphenylphosphoranylidene)aniline from phenyl azide and triphenylphosphine. The reaction is typically high-yielding and the product can be purified by recrystallization.

Materials and Reagents:

-

Phenyl azide

-

Triphenylphosphine

-

Anhydrous toluene or tetrahydrofuran (THF)

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

-

To this solution, add phenyl azide (1.0 eq) dropwise at room temperature. Caution: Phenyl azide is potentially explosive and should be handled with care.

-

Stir the reaction mixture at room temperature. The reaction is often exothermic, and nitrogen gas evolution will be observed. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically within 1-2 hours), the solution is concentrated under reduced pressure to give a crude solid.

-

The crude product is then purified by recrystallization from a suitable solvent system, such as toluene/hexane or ether, to afford N-(Triphenylphosphoranylidene)aniline as a white crystalline solid.

Causality Behind Experimental Choices:

-

Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the iminophosphorane product back to aniline and triphenylphosphine oxide.

-

Inert Atmosphere: An inert atmosphere prevents the oxidation of triphenylphosphine.

-

Dropwise Addition: Dropwise addition of the azide helps to control the exothermicity of the reaction and the rate of nitrogen evolution.

-

Recrystallization: This purification technique is effective for obtaining a highly pure crystalline product.

Aza-Wittig Reaction with Benzaldehyde

This protocol details the reaction of N-(Triphenylphosphoranylidene)aniline with benzaldehyde to form N-benzylideneaniline, a representative imine.

Materials and Reagents:

-

N-(Triphenylphosphoranylidene)aniline

-

Benzaldehyde

-

Anhydrous toluene or THF

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve N-(Triphenylphosphoranylidene)aniline (1.0 eq) in anhydrous toluene.

-

To this solution, add freshly distilled benzaldehyde (1.0 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is a mixture of the desired imine and triphenylphosphine oxide. The triphenylphosphine oxide can be removed by trituration with a solvent in which it is sparingly soluble, such as hexane or ether, followed by filtration. Further purification of the imine can be achieved by distillation or chromatography.[5]

Caption: Experimental workflow for the aza-Wittig reaction.

The Broader Impact: Staudinger Ligation and Bioconjugation

A significant evolution of the Staudinger reaction is the Staudinger ligation , a powerful bioorthogonal reaction used for the covalent modification of biomolecules.[6] This modification involves the use of a specifically designed phosphine reagent containing an electrophilic trap. The initially formed aza-ylide undergoes an intramolecular reaction, leading to the formation of a stable amide bond.[6] This technique has found widespread application in chemical biology for labeling and studying proteins, glycans, and other biomolecules in their native environment.[6]

Conclusion

From its discovery as a method for amine synthesis to its modern applications in complex bioconjugation, the Staudinger reaction has demonstrated remarkable versatility and enduring relevance in the chemical sciences. N-(Triphenylphosphoranylidene)aniline, the archetypal product of this reaction, continues to be a valuable reagent for the construction of carbon-nitrogen double bonds through the aza-Wittig reaction. The mild reaction conditions, high yields, and functional group tolerance of the Staudinger reaction and its variants ensure its continued importance in the toolbox of synthetic chemists and drug development professionals.

References

-

Staudinger reaction - Grokipedia. (n.d.). Retrieved from [Link]

-

Staudinger Reaction - Common Conditions. (n.d.). Retrieved from [Link]

-

31 P{ 1 H}-NMR data for the complexes. | Download Table. (n.d.). Retrieved from [Link]

-

Staudinger reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Synthesis of Secondary Amines via Aza-Wittig Reaction. (n.d.). Retrieved from [Link]

- Synthesis of a Triphenylphosphine Reagent on Non-Cross-Linked Polystyrene Support: Application to the Staudinger/Aza-Wittig Reaction. (2000, November 2). Organic Letters, 2(24), 3777–3779.

-

Supporting Information for: - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

SYNTHESIS AND REACTIONS OF TRIPHENYLPHOSPHINE-O- BENZOPHENONIMINE AND DERIVATIVES. (n.d.). Retrieved from [Link]

- Theoretical Study of the Aza˗Wittig Reaction, Me3P=NR (R = Methyl or Phenyl) with Aldehyde Using the DFT and DFT-D Methods (Dispersion Correction). (n.d.). Molbank, 2018(4), M1011.

-

Theoretical study of the Aza˗Wittig reaction, Me3P=NR (R = Methyl or Phenyl) with aldehyde by the DFT and DFT-D methods (dispersion correction). (2025, October 15). Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Staudinger Reaction | Thermo Fisher Scientific - FR [thermofisher.com]

- 4. Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Secondary Amines via Aza-Wittig Reaction - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. Staudinger Reaction [organic-chemistry.org]

Spectroscopic Data of N-(Triphenylphosphoranylidene)aniline: A Technical Guide

An in-depth guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of N-(Triphenylphosphoranylidene)aniline, a key intermediate in organic synthesis.

Introduction

N-(Triphenylphosphoranylidene)aniline, also known as anilidenetriphenylphosphorane or tetraphenylphosphine imide, is a vital organophosphorus compound with the chemical formula (C₆H₅)₃P=NC₆H₅.[1][2] This white solid is a prominent member of the iminophosphorane class of compounds and serves as a crucial reagent and intermediate in a variety of organic transformations.[3] Its significance stems from its role in the Staudinger reaction and the aza-Wittig reaction, which are fundamental for the formation of amines and carbon-nitrogen double bonds, respectively.

The precise characterization of N-(Triphenylphosphoranylidene)aniline is paramount for its effective utilization in synthesis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming its identity, purity, and structural integrity. This technical guide provides a comprehensive overview of the spectroscopic data for N-(Triphenylphosphoranylidene)aniline, complete with detailed experimental protocols and expert interpretation of the spectral features.

Molecular Structure and Synthesis

The molecular structure of N-(Triphenylphosphoranylidene)aniline features a phosphorus atom double-bonded to a nitrogen atom, which is in turn bonded to a phenyl group. The phosphorus atom is also bonded to three additional phenyl groups.

graph "Molecular_Structure" {

layout=neato;

node [shape=plaintext];

P [label="P"];

N [label="N"];

C1 [label="C₆H₅"];

C2 [label="C₆H₅"];

C3 [label="C₆H₅"];

C4 [label="C₆H₅"];

P -- N [len=1.0];

P -- C1 [len=1.5];

P -- C2 [len=1.5];

P -- C3 [len=1.5];

N -- C4 [len=1.2];

}

Caption: Molecular structure of N-(Triphenylphosphoranylidene)aniline.

The primary synthetic route to N-(Triphenylphosphoranylidene)aniline is the Staudinger reaction, which involves the reaction of triphenylphosphine with phenyl azide.

digraph "Synthesis_Workflow" {

rankdir=LR;

node [shape=box, style=rounded, fontname=Helvetica, fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname=Helvetica, fontsize=10, color="#5F6368"];

Triphenylphosphine [label="Triphenylphosphine"];

PhenylAzide [label="Phenyl Azide"];

Reaction [label="Staudinger Reaction", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Iminophosphorane [label="N-(Triphenylphosphoranylidene)aniline", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Nitrogen [label="N₂ Gas"];

Triphenylphosphine -> Reaction;

PhenylAzide -> Reaction;

Reaction -> Iminophosphorane;

Reaction -> Nitrogen [label="byproduct"];

}

Sources

A Technical Guide to Quantum Chemical Calculations for N-(Triphenylphosphoranylidene)aniline

Abstract

N-(Triphenylphosphoranylidene)aniline, a prototypical iminophosphorane, stands as a cornerstone reagent in synthetic chemistry and a building block for advanced materials.[1][2][3] Understanding its electronic structure, reactivity, and spectroscopic properties is paramount for its effective application and the rational design of novel derivatives. This technical guide provides researchers, computational chemists, and drug development professionals with a comprehensive framework for performing and interpreting quantum chemical calculations on this molecule. We delve into the theoretical underpinnings of its unique P=N bond, offer a validated step-by-step computational protocol using Density Functional Theory (DFT), and illustrate how to translate raw computational data into chemically meaningful insights.

Introduction: The Unique Nature of the Phosphoranylidene-Aniline System

N-(Triphenylphosphoranylidene)aniline, with the chemical formula (C₆H₅)₃P=NC₆H₅, is an organophosphorus compound synthesized via the celebrated Staudinger reaction between triphenylphosphine and phenyl azide.[1][3][4] While commonly depicted with a P=N double bond, the reality of its electronic structure is more nuanced. The bonding is highly polarized and is more accurately described as a resonance hybrid between a neutral ylene form and a charge-separated ylidic form (P⁺-N⁻).[4] This inherent polarity governs its reactivity, basicity, and coordination chemistry, making it a powerful tool in organic synthesis, particularly in the aza-Wittig reaction for forming C=N bonds.[1][4]

The application of iminophosphoranes extends into materials science, where they serve as building blocks for polyphosphazenes—polymers with a repeating (-P=N-) backbone known for their thermal stability and biocompatibility.[1][5][6] For drug development professionals, understanding the molecule's electrostatic potential and frontier orbitals can inform its use as a ligand in organometallic catalysis or as a scaffold for new bioactive compounds.[7] Quantum chemical calculations provide an indispensable lens through which we can probe these properties with high fidelity.

Theoretical Foundations and Methodological Considerations

The primary challenge in modeling N-(Triphenylphosphoranylidene)aniline lies in accurately describing the electronic environment of the phosphorus-nitrogen bond and accounting for the steric and electronic effects of the four phenyl rings. Density Functional Theory (DFT) offers a robust and computationally efficient framework for this task.[8][9][10]

Choosing the Right Functional

The choice of the exchange-correlation functional is critical. For systems like iminophosphoranes, hybrid functionals that mix a portion of exact Hartree-Fock exchange with DFT are often preferred.

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used and well-benchmarked functional that provides a good balance of accuracy and computational cost for main-group elements.[8][9]

-

M06-2X (Minnesota, 2006, 2X): A high-nonlocality functional that often performs better for systems with significant non-covalent interactions (like the π-stacking that can occur between phenyl rings) and for main-group thermochemistry.[11]

Causality: The inclusion of exact Hartree-Fock exchange in hybrid functionals helps to mitigate the self-interaction error inherent in many pure DFT functionals, leading to a more accurate description of charge distribution, particularly in polarized bonds like P⁺-N⁻.

The Role of the Basis Set

The basis set dictates the flexibility the calculation has to describe the spatial distribution of electrons. Pople-style basis sets are a common starting point.

-

6-31G(d): A good choice for initial geometry optimizations. It is computationally inexpensive while including polarization functions (d) on heavy atoms, which are essential for accurately describing the geometry around the hypervalent phosphorus center.

-

6-311++G(d,p): A more extensive triple-zeta basis set recommended for final single-point energy calculations, property calculations (like NMR), and frequency analyses. It includes diffuse functions (++) to describe the electron density far from the nucleus and polarization functions on hydrogen (p), providing a more refined electronic description.[9][12]

Causality: Phosphorus, being a third-row element, can utilize its d-orbitals in bonding. Basis sets lacking polarization functions will fail to capture the correct molecular geometry and electronic structure.

Incorporating Environmental Effects

For calculations intended to mimic experimental conditions, especially in drug development contexts, solvation effects must be considered. Implicit solvation models, such as the Polarizable Continuum Model (PCM) , are computationally efficient methods to account for the bulk electrostatic effects of a solvent.

A Validated Computational Workflow

This section provides a step-by-step protocol for calculating the properties of N-(Triphenylphosphoranylidene)aniline using the Gaussian suite of programs as an example. The keywords provided are representative and can be adapted for other quantum chemistry software packages.

Protocol 1: Geometry Optimization and Frequency Analysis

-

Structure Input: Build the initial 3D structure of N-(Triphenylphosphoranylidene)aniline. Ensure reasonable initial bond lengths and angles.

-

Calculation Setup: Create an input file with the following specifications. This example uses the B3LYP functional with the 6-31G(d) basis set.

-

Execution: Run the calculation.

-

Validation: Upon completion, verify that the optimization converged successfully. Open the output file and confirm there are zero imaginary frequencies . This is a self-validating step; a single imaginary frequency indicates the structure is a transition state, not a true minimum, and requires further optimization.

Protocol 2: High-Accuracy Electronic Properties

-

Structure Input: Use the optimized coordinates from the validated structure obtained in Protocol 1.

-

Calculation Setup: Create a new input file for a single-point energy calculation using a more robust basis set. This is also where requests for specific property analyses are made.

Data Analysis and Interpretation

The output of these calculations provides a wealth of quantitative data. The key is to connect these numbers to chemical principles.

Structural Parameters

The optimized geometry provides precise bond lengths and angles. These should be compared with experimental data from X-ray crystallography where available. For this molecule, key parameters to analyze include:

-

P-N Bond Length: Calculations typically yield a value around 1.60 Å.[3] This is significantly shorter than a P-N single bond (~1.77 Å) but slightly longer than a typical P=N double bond, confirming its intermediate, ylidic character.[12]

-

P-N-C Bond Angle: The angle is bent, typically around 120-130°.[3] This reflects the sp²-like hybridization of the nitrogen atom.

-

Phenyl Ring Orientations: The dihedral angles of the phenyl groups relative to the P-N-C plane reveal the steric crowding around the phosphorus center.

| Parameter | Typical Calculated Value (B3LYP/6-31G(d)) | Experimental (X-ray) Value |

| P-N Bond Length | ~1.61 Å | 1.60 pm (1.60 Å)[3] |

| P-N-C Angle | ~125° | Bent[3] |

| C-N Bond Length (Aniline) | ~1.40 Å | 1.41 Å[15][16] |

Electronic Structure and Reactivity

-

NBO Analysis: This method provides atomic charges that quantify the P⁺-N⁻ polarization. Expect a significant positive charge on phosphorus and a corresponding negative charge on nitrogen. This confirms the molecule's character as a strong Brønsted base and nucleophile at the nitrogen atom.[4]

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity.

-

HOMO: Typically localized on the nitrogen lone pair and the aniline ring's π-system. Its energy level relates to the molecule's ability to donate electrons (nucleophilicity).

-

LUMO: Often distributed across the triphenylphosphine fragment, specifically in the σ* orbitals of the P-C bonds. The HOMO-LUMO energy gap is an indicator of chemical stability.

-

-

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution. It will show a region of negative potential (red) around the nitrogen atom, identifying it as the primary site for electrophilic attack (e.g., protonation). Regions of positive potential (blue) will be found around the hydrogens of the phenyl rings.

Conclusion

Quantum chemical calculations, when approached with a sound theoretical basis and a validated workflow, are a powerful predictive tool for understanding N-(Triphenylphosphoranylidene)aniline. By carefully selecting functionals and basis sets, researchers can accurately model its geometry, electronic structure, and reactivity. The protocols and interpretive guidance provided herein serve as a robust starting point for scientists aiming to leverage computational chemistry to accelerate research in organic synthesis, materials science, and drug discovery.

References

-

Miller, W. A., & Moore, P. B. (2014). Computational Study of Intramolecular Heterocyclic Ring Formation With Cyclic Phosphazenes. International Journal of Engineering Research and Technology, 3(8), 1575-1582. [Link]

-

Tamm, M., et al. (2007). Structural and theoretical investigation of 2-iminoimidazolines – carbene analogues of iminophosphoranes. Organic & Biomolecular Chemistry, 5(3), 413-424. [Link]

-

De Jaeger, R., & Gleria, M. (2004). Revisiting the Electronic Structure of Phosphazenes. Inorganic Chemistry, 43(15), 4811-4819. [Link]

-

Miller, W. A., & Moore, P. B. (2014). Computational Study of Intramolecular Heterocyclic Ring Formation with Cyclic Phosphazenes. ResearchGate. [Link]

-

Wang, C., et al. (2024). Electrosynthesis of iminophosphoranes and applications in nickel catalysis. Chemical Science, 15(12), 4425-4433. [Link]

-

Ben-Abdessalem, M., et al. (2021). Iminophosphoranes: Synthesis, evolution of synthesis by 31P-NMR, DFT calculations and antioxidant activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(12), 1141-1151. [Link]

-

Wickramasinghe, S., et al. (2022). A Computational Procedure for Atomistic Modelling of Polyphosphazenes towards Better Capturing Molecular-Level Structuring and Thermo-Mechanical Properties. Polymers, 14(7), 1435. [Link]

-

Wikipedia. (n.d.). Iminophosphorane. Wikipedia. [Link]

-

Tebby, J., Loakes, D., & Allen, D. (2014). Phosphazenes. Organophosphorus Chemistry, 43, 366-412. [Link]

-

Cadierno, V., & Francos, J. (2016). Iminophosphorane-phosphines: Versatile ligands for homogeneous catalysis. Universidad de Oviedo. [Link]

-

Parkinson, C. J., & Mayer, P. M. (2003). Density Functional Theory Based Model Calculations for Accurate Bond Dissociation Enthalpies. 3. A Single Approach for X−H, X−X, and X−Y (X, Y = C, N, O, S, Halogen) Bonds. The Journal of Physical Chemistry A, 107(12), 2104-2114. [Link]

-

Contreras, R. H., et al. (2003). Review on DFT and ab initio Calculations of Scalar Coupling Constants. Molecules, 8(12), 863-911. [Link]

-

Zhang, Y., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Molecules, 29(19), 4478. [Link]

-

Macias, A. T., et al. (2021). DFT calculations bring insight to internal alkyne-to-vinylidene transformations at rhodium PNP- and PONOP-pincer complexes. Dalton Transactions, 50(13), 4614-4623. [Link]

-

Baroni, S., & de Gironcoli, S. (n.d.). Practical DFT calculations. Fisica. [Link]

-

Beshara, C. S., et al. (2016). Density functional theory (DFT) calculations with natural bond orbital (NBO) analysis of the minimalist p-thiocresol dimer. ResearchGate. [Link]

-

Wikipedia. (n.d.). Aniline. Wikipedia. [Link]

-

GeeksforGeeks. (2024). Aniline - Structure, Properties, Preparation, Reactions, Uses. GeeksforGeeks. [Link]

-

Study.com. (n.d.). Aniline | Definition, Formula & Structure. Study.com. [Link]

Sources

- 1. digibuo.uniovi.es [digibuo.uniovi.es]

- 2. N-(Triphenylphosphoranylidene)aniline - SRIRAMCHEM [sriramchem.com]

- 3. N-(Triphenylphosphoranylidene)aniline | 2325-27-1 | Benchchem [benchchem.com]

- 4. Iminophosphorane - Wikipedia [en.wikipedia.org]

- 5. A Computational Procedure for Atomistic Modelling of Polyphosphazenes towards Better Capturing Molecular-Level Structuring and Thermo-Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. Electrosynthesis of iminophosphoranes and applications in nickel catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05357A [pubs.rsc.org]

- 8. Computational Study of Intramolecular Heterocyclic Ring Formation with Cyclic Phosphazenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. DFT calculations bring insight to internal alkyne-to-vinylidene transformations at rhodium PNP- and PONOP-pincer complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Aniline - Wikipedia [en.wikipedia.org]

- 16. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]

Methodological & Application

Application Notes & Protocols: Leveraging N-(Triphenylphosphoranylidene)aniline in the Aza-Wittig Reaction for Advanced Organic Synthesis

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of N-(Triphenylphosphoranylidene)aniline in the aza-Wittig reaction. This document delves into the underlying mechanisms, provides detailed experimental protocols, and explores the wide-ranging applications of this powerful synthetic tool.

Introduction: The Aza-Wittig Reaction and the Significance of Iminophosphoranes